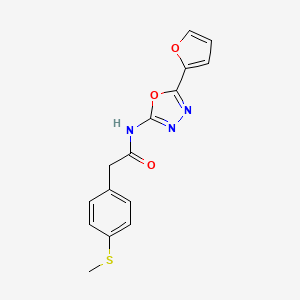

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-22-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(21-15)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBOBVJFDAGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a furan ring and an oxadiazole moiety, which are known to enhance biological activity. The presence of a methylthio group on the phenyl ring further contributes to its pharmacological properties. The molecular formula is , with a molecular weight of 306.34 g/mol.

1. Anticancer Activity

Recent studies have indicated that derivatives containing oxadiazole and furan rings exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines.

Key Findings:

- In vitro Studies: Several derivatives showed cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism of action often involves the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 10.5 | Apoptosis induction |

| Compound B | C6 | 8.3 | DNA synthesis inhibition |

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that compounds with similar scaffolds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Example Results:

- Minimum Inhibitory Concentration (MIC): The MIC values for related compounds were found to be as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanistic Insights

The biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is crucial in various metabolic pathways .

Case Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives, this compound demonstrated superior cytotoxicity against A549 cells compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains revealed that the compound exhibited a broad spectrum of activity, particularly against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Core Heterocycle Variations

Compounds with 1,3,4-oxadiazole, 1,3,4-thiadiazole, or fused heterocycles exhibit distinct electronic and steric properties:

Key Observations :

Acetamide Side Chain Modifications

The acetamide side chain's substituents significantly influence physicochemical and pharmacological properties:

Key Observations :

- Methylthio (S–CH₃) and methoxy (OCH₃) groups enhance lipophilicity and may improve membrane permeability compared to halogens (Cl, F).

- Chlorophenyl substituents increase metabolic stability but reduce solubility due to their hydrophobic nature .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Formation of the 1,3,4-oxadiazole core by cyclization of acylthiosemicarbazides using POCl₃ or other dehydrating agents under reflux conditions (90–150°C) .

- Step 2 : Introduction of the furan-2-yl substituent through nucleophilic substitution or coupling reactions. For example, 5-phenyl-1,3,4-oxadiazole derivatives can react with furan-2-carboxylic acid derivatives in the presence of triethylamine .

- Step 3 : Acetamide functionalization via reaction of chloroacetamide intermediates with the oxadiazole-thiolate intermediate in ethanol or DMF, followed by recrystallization .

Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity (e.g., ethanol vs. DMSO/water mixtures) for recrystallization .

Q. How can researchers confirm the molecular structure of this compound?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., furan protons at δ 6.3–7.4 ppm, methylthio group at δ 2.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and oxadiazole ring vibrations at 1550–1600 cm⁻¹ .

- X-ray Crystallography : Resolve spatial arrangement of the oxadiazole and acetamide moieties, particularly bond angles around the sulfur atom in the methylthio group .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound (e.g., anti-inflammatory or antiproliferative properties)?

- Substituent Effects :

- Replace the methylthio group (-SMe) with electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve lipoxygenase inhibition .

- Introduce halogen atoms (e.g., Cl, F) at the 4-position of the phenyl ring to enhance metabolic stability and target binding .

- Methodology :

- Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or 5-LOX .

- Validate via in vitro assays (e.g., carrageenan-induced paw edema for anti-inflammatory activity) .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

- Case Example : If anti-exudative activity decreases despite introducing a polar substituent:

- Hypothesis : Reduced membrane permeability due to increased hydrophilicity.

- Validation :

- Measure logP values (e.g., shake-flask method) to assess lipophilicity .

- Perform molecular dynamics simulations to evaluate membrane penetration .

- Resolution : Balance polarity by adding a methylene spacer (e.g., -CH₂O-) to retain both solubility and permeability .

Q. What computational tools are recommended for optimizing reaction conditions?

- ICReDD Framework :

- Combine quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal catalysts and solvents .

- Example: Use Gaussian 16 to model reaction pathways for oxadiazole ring formation and identify energy barriers .

- Experimental Validation :

- Screen predicted conditions (e.g., pyridine/Zeolite-Y catalyst systems) in small-scale reactions before scaling up .

Critical Challenges and Solutions

- Challenge : Low solubility in aqueous buffers for in vivo studies.

- Solution : Synthesize PEGylated derivatives or co-crystallize with cyclodextrins .

- Challenge : Side reactions during oxadiazole cyclization.

- Solution : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.